molecular formula C23H19FN4O2S2 B11273845 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11273845
M. Wt: 466.6 g/mol
InChI Key: PBTZUYBTDDSDNG-UHFFFAOYSA-N
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Description

The compound 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core structure integrating thiophene, triazole, and pyrimidine moieties. Key structural features include:

  • 3-Fluorobenzylthio group at position 1, introducing electron-withdrawing effects and enhanced metabolic stability due to fluorine . Synthetic routes for analogous compounds often involve enaminone intermediates reacting with nucleophiles like amines or thiols under catalytic conditions (e.g., triethylamine and ZnCl₂) .

Properties

Molecular Formula

C23H19FN4O2S2

Molecular Weight

466.6 g/mol

IUPAC Name

8-[(2-ethoxyphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H19FN4O2S2/c1-2-30-19-9-4-3-7-16(19)13-27-21(29)20-18(10-11-31-20)28-22(27)25-26-23(28)32-14-15-6-5-8-17(24)12-15/h3-12H,2,13-14H2,1H3

InChI Key

PBTZUYBTDDSDNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, followed by the introduction of the ethoxybenzyl and fluorobenzylthio groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of thieno-triazolopyrimidines are highly substituent-dependent. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features Biological Activity/Notes Reference
Target Compound 4-(2-Ethoxybenzyl), 1-((3-Fluorobenzyl)thio) High lipophilicity (ethoxy group), fluorinated benzylthio enhances stability Not explicitly reported; inferred improved bioavailability vs. non-fluorinated analogs
4-(4-Ethylbenzyl)-1-((3-Methylbenzyl)thio) Analog 4-(4-Ethylbenzyl), 1-((3-Methylbenzyl)thio) Ethyl and methyl groups increase hydrophobicity Likely lower metabolic stability than fluorinated analogs
1-Isopropyl-4-(4-Methylphenyl) Derivative 1-Isopropyl, 4-(4-Methylphenyl) Bulky isopropyl group may hinder membrane permeability Comparable activity to standard inhibitors (e.g., STAT3)
4-Butyl-1-{3-Oxo-3-[4-(2-Pyrimidinyl)piperazinyl]propyl} Derivative 4-Butyl, 1-(propyl-linked piperazinyl) Extended alkyl chain and piperazinyl group improve solubility Potential CNS activity due to piperazine moiety
1-Phenylthieno[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1-Phenyl Simpler structure with phenyl group Moderate activity; serves as a baseline for sulfur-linked derivatives

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